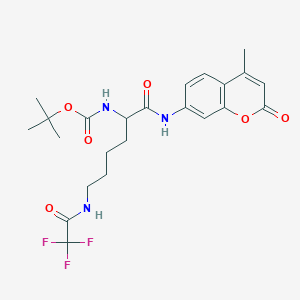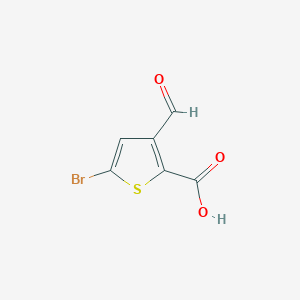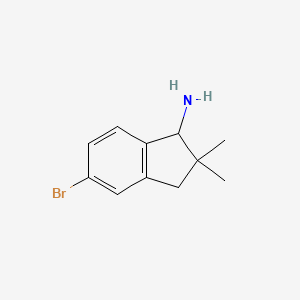
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and diethyl groups.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2,2-Dichlorvinyl)-N,N-Diethyl-2,2-dimethylcyclopropan-1-carbonsäureamid beinhaltet typischerweise die Reaktion von 3-(2,2-Dichlorvinyl)-2,2-dimethylcyclopropancarbonsäure mit N,N-Diethylamin. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und einem Lösungsmittel wie Dichlormethan oder Toluol durchgeführt. Die Reaktionsbedingungen beinhalten in der Regel das Rühren des Gemischs bei Raumtemperatur oder leicht erhöhten Temperaturen, um eine vollständige Umwandlung sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Industrie-Reaktoren und kontinuierlichen Durchflusssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2,2-Dichlorvinyl)-N,N-Diethyl-2,2-dimethylcyclopropan-1-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Aluminiumtribromid in Dichlormethan.
Hauptprodukte
Oxidation: Entsprechende Carbonsäuren.
Reduktion: Alkohole.
Substitution: Halogenierte Analoga.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dichlorvinyl)-N,N-Diethyl-2,2-dimethylcyclopropan-1-carbonsäureamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird hinsichtlich seiner potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit Enzymen und Rezeptoren.
Medizin: Wird hinsichtlich seiner potenziellen Verwendung in Pharmazeutika untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Insektiziden und anderen Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2,2-Dichlorvinyl)-N,N-Diethyl-2,2-dimethylcyclopropan-1-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung stört die Funktion von Natriumkanälen in Nervenzellen, was zu einer verzögerten Repolarisation und Lähmung von Schädlingen führt. Diese Wirkung ähnelt der von Pyrethroid-Insektiziden, die das Nervensystem von Insekten angreifen .
Wirkmechanismus
The mechanism of action of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound disrupts the function of sodium channels in nerve cells, leading to delayed repolarization and paralysis of pests. This action is similar to that of pyrethroid insecticides, which target the nervous system of insects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Permethrin: Ein Pyrethroid-Insektizid mit ähnlicher Struktur und Wirkmechanismus.
Cypermethrin: Ein weiteres Pyrethroid-Insektizid mit verbesserter Stabilität und Wirksamkeit.
Deltamethrin: Bekannt für seine hohe Potenz und Wirksamkeit gegen eine große Bandbreite an Schädlingen.
Einzigartigkeit
3-(2,2-Dichlorvinyl)-N,N-Diethyl-2,2-dimethylcyclopropan-1-carbonsäureamid ist aufgrund seines spezifischen Substitutionsschemas am Cyclopropanring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer vielseitigen Verbindung .
Eigenschaften
Molekularformel |
C12H19Cl2NO |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
WHWOTZXPOONDLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


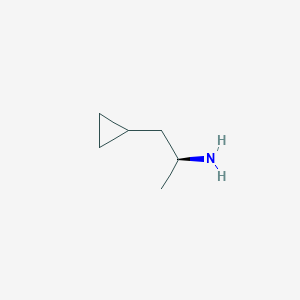
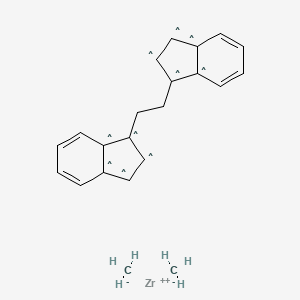
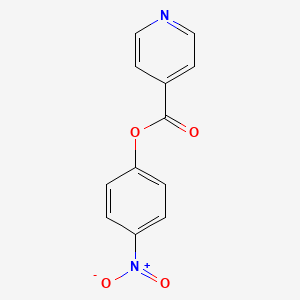
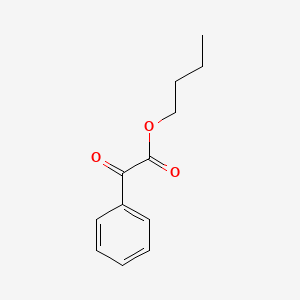
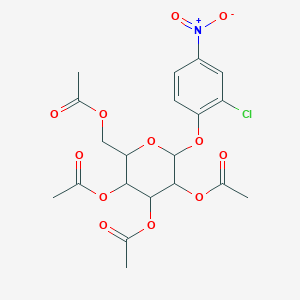

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
